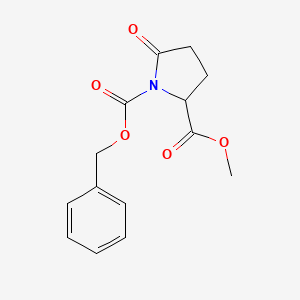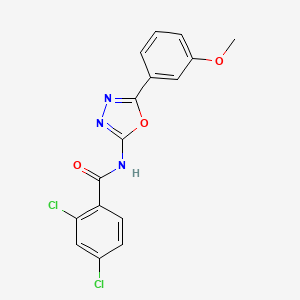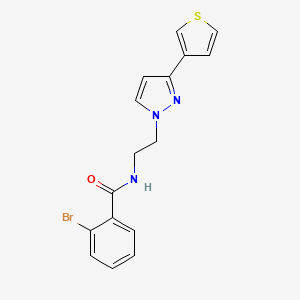![molecular formula C22H29N5O2 B2406620 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-34-1](/img/structure/B2406620.png)
2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known as HM-3, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of purinergic receptor antagonists, which are compounds that block the action of purinergic receptors in the body. Purinergic receptors are important in a variety of physiological processes, including neurotransmission, inflammation, and immune response.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Disubstituted 1-Benzylimidazoles : The compound has been utilized in the synthesis of various imidazoles and purine analogs, which are significant in pharmacological research (Alves, Proença, & Booth, 1994).
Formation of Tricyclic Imidazoles : Research has been conducted on reactions of dicyanoimidazoles with isocyanates, leading to the novel formation of tricyclic imidazoles, which are important for medicinal chemistry (Mitsuhashi et al., 1982).
Cytotoxicity and Anticancer Research
- Cytotoxicity of Imidazoquinolinedione Derivatives : Studies have been conducted on the cytotoxicity of imidazoquinolinedione derivatives, revealing their potential in developing new anticancer drugs (Suh et al., 2000).
Glycolurils and Analogues
- Synthesis and Applications of Glycolurils : Glycolurils, which include analogues of the compound , have found applications across various scientific fields, including pharmacology and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Novel Compound Formation
- Formation of Spiro-linked Compounds : Studies on the reaction of certain quinoline-diones with isothiocyanates have led to the formation of novel spiro-linked compounds, advancing our understanding of chemical synthesis (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Biological Activity Evaluation
Synthesis and Evaluation of Imidazole Derivatives : There has been research into synthesizing imidazole derivatives and evaluating their biological activities, which is crucial in drug development (Sankhe & Chindarkar, 2021).
N-Heterocyclic Carbene–Silver(I) Acetate Complexes : These complexes derived from imidazole show promising antibacterial activity and cytotoxicity against cancer cell lines, indicating their potential in medical applications (Hackenberg et al., 2013).
properties
IUPAC Name |
2-heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-5-6-7-8-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-15-26(18)21)17-11-9-16(2)10-12-17/h9-12H,4-8,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLIWOILCHCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)


![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)
![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)

